molecular formula C6H10ClF4N B2968468 (1R)-1-(3,3-Difluorocyclobutyl)-2,2-difluoroethanamine;hydrochloride CAS No. 2490322-77-3

(1R)-1-(3,3-Difluorocyclobutyl)-2,2-difluoroethanamine;hydrochloride

Cat. No.: B2968468
CAS No.: 2490322-77-3
M. Wt: 207.6
InChI Key: YWEWZGPDQNKAGA-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(3,3-Difluorocyclobutyl)-2,2-difluoroethanamine;hydrochloride: is a chemical compound characterized by its unique structure, featuring a cyclobutyl ring with two fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the use of difluorocyclobutyl derivatives as starting materials. One common method involves the reaction of 3,3-difluorocyclobutyl halides with a suitable amine under controlled conditions. The reaction typically requires the presence of a strong base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

(1R)-1-(3,3-Difluorocyclobutyl)-2,2-difluoroethanamine;hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the fluorine atoms or other functional groups present in the compound.

  • Substitution: Substitution reactions can occur at the cyclobutyl ring or the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions may involve the use of lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution reactions may require nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various fluorinated cyclobutyl derivatives, amine derivatives, and other functionalized compounds.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex fluorinated molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in understanding the role of fluorinated compounds in biological systems.

  • Industry: The compound can be used in the development of advanced materials and chemical processes that require fluorinated components.

Mechanism of Action

The mechanism by which (1R)-1-(3,3-Difluorocyclobutyl)-2,2-difluoroethanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

(1R)-1-(3,3-Difluorocyclobutyl)-2,2-difluoroethanamine;hydrochloride: can be compared with other similar compounds, such as (1R)-1-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride and (1R)-1-(3,3-difluorocyclobutyl)ethan-1-amine . These compounds share similar structural features but differ in their functional groups and potential applications. The presence of additional fluorine atoms in This compound may confer unique properties and advantages over its counterparts.

List of Similar Compounds

  • (1R)-1-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride

  • (1R)-1-(3,3-difluorocyclobutyl)ethan-1-amine

  • (1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine

Properties

IUPAC Name

(1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F4N.ClH/c7-5(8)4(11)3-1-6(9,10)2-3;/h3-5H,1-2,11H2;1H/t4-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEWZGPDQNKAGA-PGMHMLKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC1(F)F)[C@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490322-77-3
Record name (1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.